5-Bromo-3-phenyl-1H-indole-2-carbonitrile
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Overview
Description
5-Bromo-3-phenyl-1H-indole-2-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile typically involves the bromination of 3-phenyl-1H-indole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Substituted indoles with various functional groups.
Oxidation Reactions: Oxindoles and other oxidized derivatives.
Reduction Reactions: Amines and other reduced products.
Scientific Research Applications
Chemistry: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise in antiviral, anticancer, and antimicrobial research .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological properties, and this compound is no exception. It is explored for its potential use in developing new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is primarily related to its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. The indole ring system is known to interact with various biological targets, including kinases, receptors, and enzymes, leading to diverse biological effects .
Comparison with Similar Compounds
- 5-Bromo-1H-indole-2-carbonitrile
- 3-Phenyl-1H-indole-2-carbonitrile
- 5-Fluoro-3-phenyl-1H-indole-2-carbonitrile
Comparison: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is unique due to the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the phenyl group contributes to its potential biological activity .
Properties
CAS No. |
62039-71-8 |
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Molecular Formula |
C15H9BrN2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
JCWKJDGGBPKHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C#N |
Origin of Product |
United States |
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